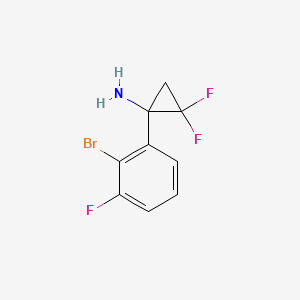
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-3-fluorobenzyl alcohol with difluorocarbene precursors under basic conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-3-fluorophenyl)propan-2-one: Shares the bromine and fluorine substitutions but differs in the presence of a propanone group instead of a cyclopropane ring.
2-Bromo-3,3,3-trifluoropropene: Contains similar halogen substitutions but features a different core structure with a propene group.
Uniqueness
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where the cyclopropane ring’s rigidity and electronic effects are advantageous.
Properties
Molecular Formula |
C9H7BrF3N |
|---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H7BrF3N/c10-7-5(2-1-3-6(7)11)8(14)4-9(8,12)13/h1-3H,4,14H2 |
InChI Key |
GFOBMKJSMRYDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=C(C(=CC=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



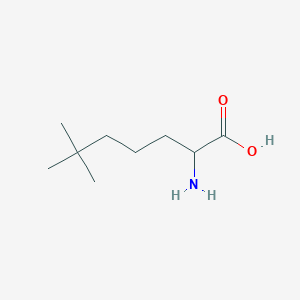
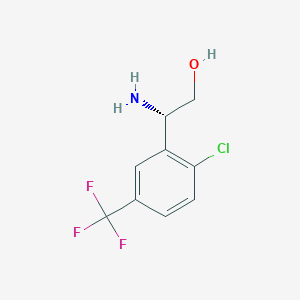
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
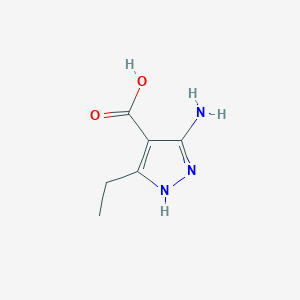
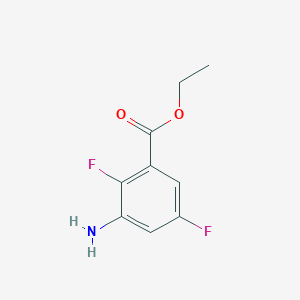

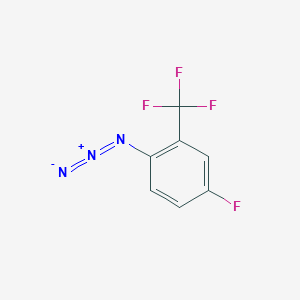
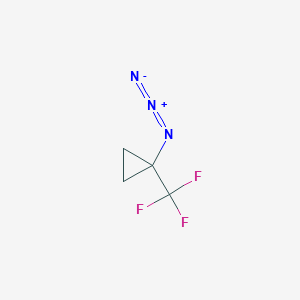
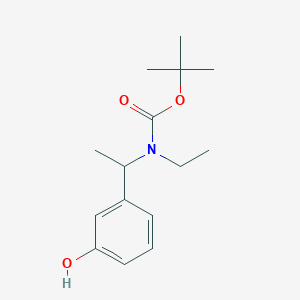

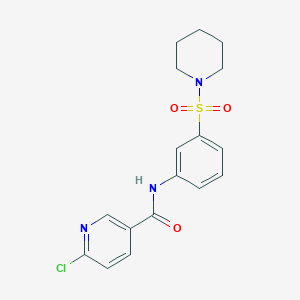
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)
